

# "Carboxy-PEG4-phosphonic acid ethyl ester" physical and chemical properties

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## Compound of Interest

Compound Name: *Carboxy-PEG4-phosphonic acid  
ethyl ester*

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## Carboxy-PEG4-phosphonic acid ethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **Carboxy-PEG4-phosphonic acid ethyl ester**, a versatile heterobifunctional linker crucial in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

## Core Physical and Chemical Properties

**Carboxy-PEG4-phosphonic acid ethyl ester** is a polyethylene glycol (PEG)-based molecule containing two distinct functional groups: a carboxylic acid and a phosphonic acid ethyl ester. This dual functionality allows for the sequential or orthogonal conjugation of different molecules. The integrated PEG4 spacer enhances the solubility and flexibility of the resulting conjugates.<sup>[1][2]</sup>

Table 1: General and Physical Properties

Property	Value	Source
CAS Number	1964503-39-6	[1]
Molecular Formula	C15H31O9P	[1]
Molecular Weight	386.4 g/mol	[1]
Appearance	Not specified in available data	N/A
Boiling Point	Not specified in available data	N/A
Melting Point	Not specified in available data	N/A
Density	Not specified in available data	N/A
Solubility	The hydrophilic PEG linker increases water solubility.	[2]

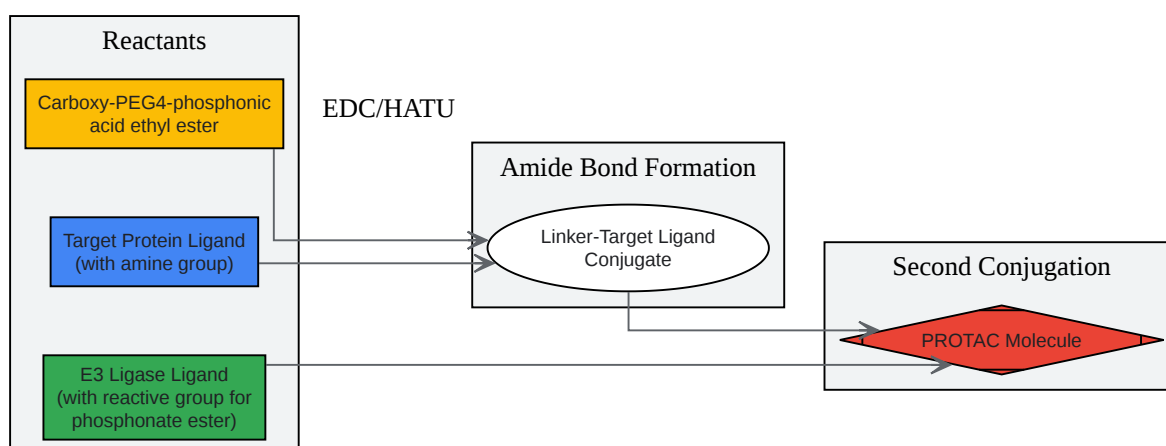
Table 2: Chemical and Safety Information

Property	Description	Source
Chemical Name	Carboxy-PEG4-phosphonic acid ethyl ester	[1]
Functional Groups	Carboxylic Acid, Phosphonic Acid Ethyl Ester, PEG4 Linker	[2]
Reactivity	The carboxylic acid can react with primary amines in the presence of activators like EDC and HATU to form a stable amide bond.	[2]
Hazard Classification	Not classified as a hazard according to the provided Safety Data Sheet.	[1]
Storage Conditions	Store at -20°C.	[2]

# Role as a Heterobifunctional Linker in PROTAC Synthesis

**Carboxy-PEG4-phosphonic acid ethyl ester** is primarily utilized as a linker in the construction of PROTACs.[3] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in connecting the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

The diagram below illustrates the general role of a heterobifunctional linker like **Carboxy-PEG4-phosphonic acid ethyl ester** in the formation of a PROTAC.



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Caption: General workflow for PROTAC synthesis using a heterobifunctional linker.

## Experimental Protocols: General Methodologies

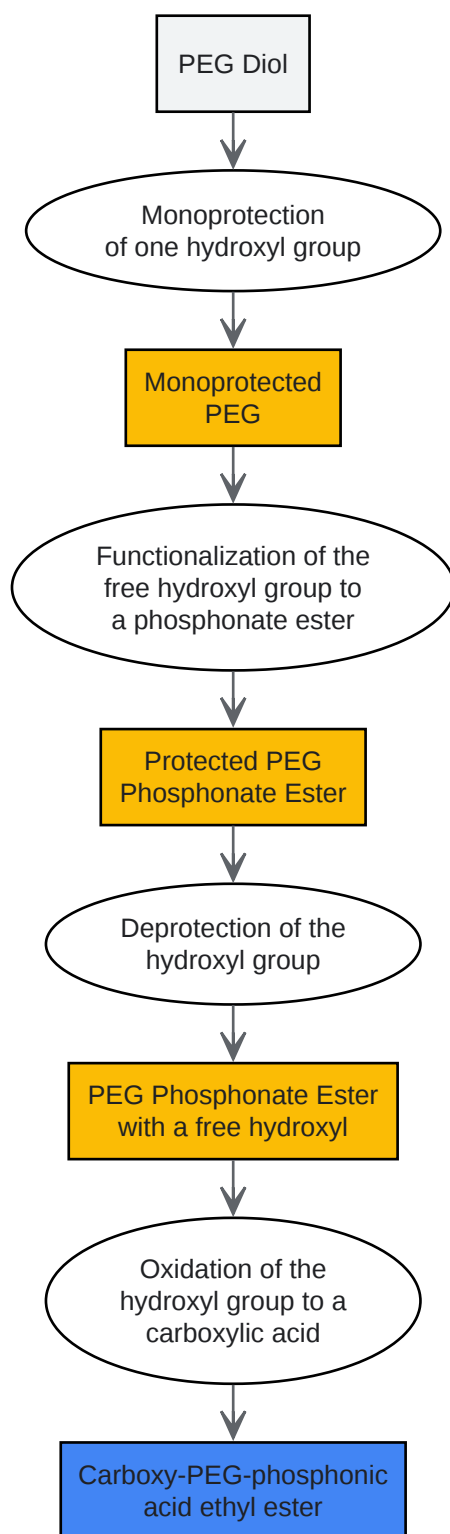
While specific, detailed experimental protocols for the synthesis and purification of **Carboxy-PEG4-phosphonic acid ethyl ester** are not readily available in the public domain, general

methodologies for the synthesis of heterobifunctional PEG linkers and their subsequent use in bioconjugation can be described.

## Synthesis of Heterobifunctional PEG Linkers

The synthesis of molecules like **Carboxy-PEG4-phosphonic acid ethyl ester** typically involves a multi-step process starting from a PEG diol. One hydroxyl group is protected, while the other is functionalized, for instance, by conversion to a phosphonate ester. The protecting group is then removed, and the newly freed hydroxyl group is oxidized to a carboxylic acid.

The following diagram outlines a generalized synthetic approach.



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Caption: Generalized synthetic workflow for a carboxy-PEG-phosphonate ester.

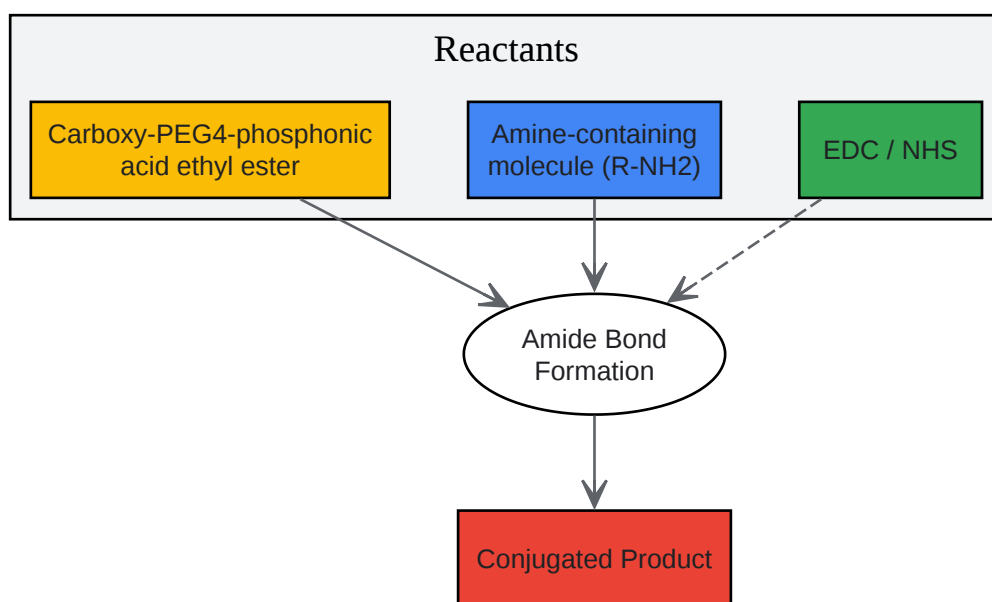
## Bioconjugation Protocol: Amide Coupling

The carboxylic acid moiety of **Carboxy-PEG4-phosphonic acid ethyl ester** is typically reacted with a primary amine on a target molecule (e.g., a ligand for a target protein) using carbodiimide chemistry.

General Protocol for Amide Coupling:

- **Activation of the Carboxylic Acid:** Dissolve **Carboxy-PEG4-phosphonic acid ethyl ester** in an appropriate anhydrous organic solvent (e.g., DMF or DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to the solution to form an active ester.
- **Coupling Reaction:** To the activated linker solution, add the amine-containing molecule. The reaction is typically stirred at room temperature for several hours to overnight.
- **Purification:** The resulting conjugate is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

The logical relationship for this experimental step is depicted below.



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Caption: Logical flow of an amide coupling reaction.

## Signaling Pathways

Currently, there is no publicly available information to suggest that **Carboxy-PEG4-phosphonic acid ethyl ester** itself is directly involved in or modulates any specific signaling pathways. Its primary role is that of a synthetic linker to create larger, biologically active molecules. The biological activity of the resulting conjugate is determined by the properties of the molecules it connects.

## Conclusion

**Carboxy-PEG4-phosphonic acid ethyl ester** is a valuable tool for researchers in drug development and bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an ideal component for the synthesis of complex molecules like PROTACs. While detailed quantitative physical data and specific experimental protocols are not widely published, the general principles of its reactivity are well-understood, enabling its effective application in the laboratory.

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